molecular formula C8H3BrCl3N3O B2734715 3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 2361645-10-3

3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B2734715
CAS No.: 2361645-10-3
M. Wt: 343.39
InChI Key: RBUFPMIHEUCFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a 1,3,4-oxadiazole ring bearing a trichloromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-5-hydrazinylpyridine with trichloroacetic acid in the presence of a dehydrating agent to form the 1,3,4-oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity while maintaining safety and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-5-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]pyridine largely depends on its application:

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-5-(trichloromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl3N3O/c9-5-1-4(2-13-3-5)6-14-15-7(16-6)8(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUFPMIHEUCFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NN=C(O2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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